molecular formula C17H14N2O2S2 B5821978 N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide CAS No. 425654-96-2

N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide

Cat. No. B5821978
CAS RN: 425654-96-2
M. Wt: 342.4 g/mol
InChI Key: WZENCNNNIVJLDL-UHFFFAOYSA-N
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Description

N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide inhibits the phosphorylation of Akt and mTOR, thereby reducing the activity of downstream targets involved in cell cycle progression and survival.
Biochemical and Physiological Effects:
N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide has been shown to have minimal toxicity on normal cells and tissues, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory and antioxidant properties, which could have applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the compound has limited aqueous solubility, which could pose a challenge in its formulation for clinical use. Additionally, further studies are needed to determine the optimal dosage and administration route for N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide.

Future Directions

Future research on N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide could focus on its potential applications in combination therapy with other anticancer agents, as well as its use in the treatment of other diseases. The development of novel formulations and delivery systems could also enhance the efficacy and bioavailability of the compound. Moreover, studies on the pharmacokinetics and pharmacodynamics of N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide could provide valuable insights into its clinical potential.
In conclusion, N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide is a promising compound with potential applications in cancer therapy and other fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and translate it into clinical use.

Synthesis Methods

N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide can be synthesized using a multi-step process that involves the reaction of 2-mercaptobenzothiazole with α-bromoacetophenone in the presence of a base to form a key intermediate. This intermediate is then treated with ethylene glycol to yield the final product, N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and pancreatic cancer cells, by inducing apoptosis and inhibiting cell proliferation. N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide has also been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(2-phenacylsulfanyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-11(20)18-13-7-8-14-16(9-13)23-17(19-14)22-10-15(21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZENCNNNIVJLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979098
Record name N-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

425654-96-2, 6313-63-9
Record name N-[2-[(2-Oxo-2-phenylethyl)thio]-6-benzothiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425654-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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